Isopropenylcyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

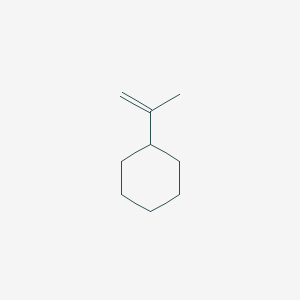

Isopropenylcyclohexane, also known as 3-Isopropylcyclohexene or 1-methylethenylcyclohexane , is a chemical compound with the molecular formula C9H16 . It has an average mass of 124.223 Da .

Synthesis Analysis

The synthesis of Isopropenylcyclohexane involves organic building blocks . The exact process and conditions for the synthesis may vary depending on the specific requirements and the scale of production. It’s important to note that the synthesis of such compounds often requires a deep understanding of organic chemistry and careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of Isopropenylcyclohexane is determined by its molecular formula, C9H16 . The structure can be further analyzed using various techniques such as spectroscopy . Understanding the molecular structure is crucial as it influences the physical and chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involving Isopropenylcyclohexane can be complex and are influenced by various factors such as temperature, pressure, and the presence of other chemicals . Detailed analysis of these reactions requires knowledge of chemical kinetics and reaction mechanisms .Physical And Chemical Properties Analysis

Isopropenylcyclohexane is a colorless liquid . It is flammable and water-insoluble . It has a vapor pressure of 9.9 mmHg at 37.7 °C, a refractive index of 1.441, a boiling point of 155 °C, and a density of 0.802 g/mL at 25 °C .科学的研究の応用

Synthesis of Hapalindole-Type Alkaloids

Isopropenylcyclohexane: plays a crucial role in the synthesis of hapalindole-type alkaloids, which are compounds with significant biological activities. Researchers have developed a divergent enantioselective approach to synthesize these alkaloids, featuring a ruthenium-catalyzed asymmetric hydrogenation of a ketone to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton . These alkaloids, derived from cyanobacteria, have potential applications in pharmaceuticals due to their diverse molecular architectures and biological functions.

Silicone Surfactants in Material Science

In material science, isopropenylcyclohexane derivatives are utilized in the production of silicone surfactants. These surfactants exhibit superior properties such as wettability, ductility, and permeability, making them valuable in various industrial applications, including coatings, emulsifiers, and defoaming agents .

Pharmaceutical Applications

The compound’s derivatives are explored in pharmaceuticals, particularly in the context of biocompatible ionic liquids (ILs). These ILs, designed to improve the pharmacokinetic and pharmacodynamic properties of drugs, can potentially enhance the biological activity and efficacy of pharmaceutical formulations .

Material Science: Advanced Polymers and Composites

Isopropenylcyclohexane: is involved in the development of advanced polymers and composites. Its structure can be incorporated into polymeric chains to modify the physical properties of materials, contributing to innovations in lightweight and durable composites for aerospace, automotive, and construction industries .

Industrial Processes: Cyclohexane Production

In industrial processes, particularly in the petrochemical industry, isopropenylcyclohexane is related to the production of cyclohexane, which is a precursor for Nylon production. The Axens Cyclohexane process, for instance, uses benzene hydrogenation to produce high-purity cyclohexane, demonstrating the compound’s indirect role in the manufacturing of synthetic fibers .

Environmental Science: Greenhouse Gas Emissions Reduction

Environmental science research has investigated the role of iron-enriched sediments, where compounds like isopropenylcyclohexane may interact with particulate organic matter. This interaction can lead to reduced greenhouse gas emissions from sediment degradation, highlighting the compound’s environmental significance .

Safety and Hazards

Isopropenylcyclohexane is highly flammable . It can cause significant irritation and concentrated vapor may cause collapse and unconsciousness . It may be incompatible with strong oxidizing agents like nitric acid . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

特性

IUPAC Name |

prop-1-en-2-ylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLGTNLRTUGMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

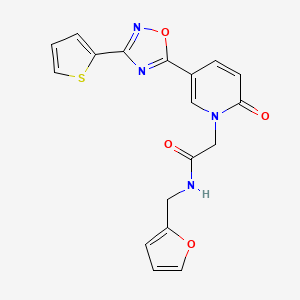

![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)

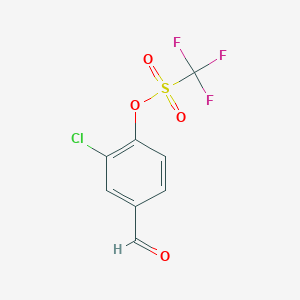

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

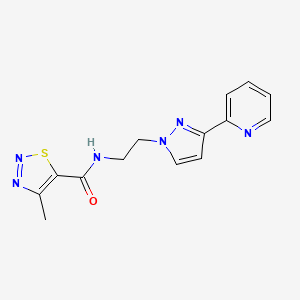

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)